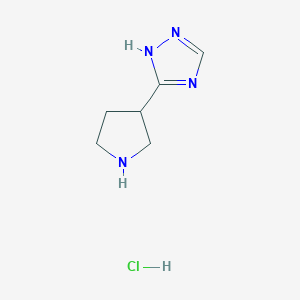

1-(1,2,3-thiadiazol-4-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . They are known for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties .

Synthesis Analysis

1,3,4-Thiadiazoles can be synthesized using a variety of methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles typically includes a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The exact structure can vary depending on the specific substituents attached to the ring.Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

The compound can be used in the synthesis of Schiff bases with Salicyl Aldehyde . These Schiff bases are known to exhibit luminescence, which is important for immunochemical analysis and photodynamic therapy .

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which can be synthesized from 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine, have been found to have potent antimicrobial properties . They have been tested against E. coli, B. mycoides, and C. albicans .

Antiviral Applications

The 1,3,4-thiadiazole core, which includes 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine, has been used in the structure of novel therapeutic agents with antiviral properties .

Antioxidant Properties

Compounds with a 1,3,4-thiadiazole core have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress in biological systems.

Anti-inflammatory Applications

1,3,4-thiadiazole derivatives have been found to have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.

Antidepressant Applications

Compounds with a 1,3,4-thiadiazole core have been found to have antidepressant properties . This suggests potential applications in the treatment of mood disorders.

Industrial Applications

1,3,4-thiadiazoles have found use as dyestuffs, lubricants, and conducting polymers . This highlights the versatility of these compounds in various industrial applications.

Antitumor Agents

Many 1,3,4-thiadiazoles have been synthesized and tested as antitumor agents . This suggests potential applications in cancer treatment.

Wirkmechanismus

Target of Action

This compound belongs to the class of 1,3,4-thiadiazoles, which have been reported to exhibit a wide range of biological activities . .

Mode of Action

It is known that the thiadiazole ring structure can interact with various biological targets through different types of bonding interactions

Biochemical Pathways

Compounds with a thiadiazole ring structure have been reported to interfere with various biochemical pathways, including those involved in bacterial and fungal growth

Result of Action

Thiadiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is significant interest in further exploring their potential uses. Future research may focus on synthesizing new derivatives, studying their mechanisms of action, and evaluating their efficacy in preclinical and clinical trials .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with ethylenediamine followed by reduction of the resulting imine.", "Starting Materials": [ "1,2,3-thiadiazole-4-carboxylic acid", "Ethylenediamine", "Sodium cyanoborohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1,2,3-thiadiazole-4-carboxylic acid (1.0 g, 7.2 mmol) in methanol (20 mL) and add ethylenediamine (0.6 mL, 10.8 mmol).", "Step 2: Heat the reaction mixture at 80°C for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and filter off the precipitated product.", "Step 4: Dissolve the product in water (20 mL) and add sodium cyanoborohydride (0.5 g, 8.1 mmol).", "Step 5: Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a white solid." ] } | |

CAS-Nummer |

1521127-08-1 |

Molekularformel |

C4H7N3S |

Molekulargewicht |

129.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.